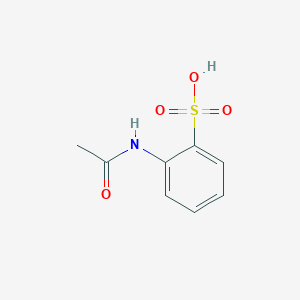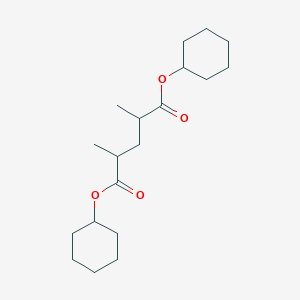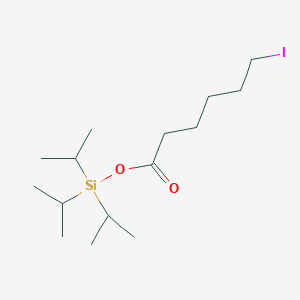
Tri(propan-2-yl)silyl 6-iodohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(propan-2-yl)silyl 6-iodohexanoate is an organosilicon compound with the molecular formula C15H31IO2Si. This compound is characterized by the presence of a silyl group (tri(propan-2-yl)silyl) attached to a 6-iodohexanoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.
Reduction: Formation of hexanoate derivatives.
Oxidation: Formation of silanol or siloxane derivatives.
Scientific Research Applications
Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.
Comparison with Similar Compounds
Similar Compounds
Tri(propan-2-yl)silane: An organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
6-Iodohexanoic Acid: A precursor in the synthesis of various organic compounds.
Tri(propan-2-yl)silanol: Used in the synthesis of silyl ethers and other silicon-based compounds.
Uniqueness
Tri(propan-2-yl)silyl 6-iodohexanoate is unique due to the combination of the silyl protecting group and the iodohexanoate moiety, making it versatile in organic synthesis and material science applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its importance.
Properties
CAS No. |
188743-53-5 |
|---|---|
Molecular Formula |
C15H31IO2Si |
Molecular Weight |
398.39 g/mol |
IUPAC Name |
tri(propan-2-yl)silyl 6-iodohexanoate |
InChI |
InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3 |
InChI Key |
DWILFLNRMSYFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)

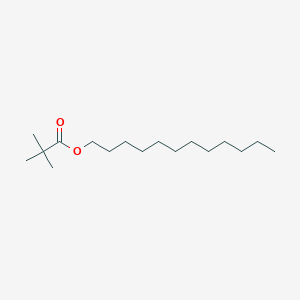
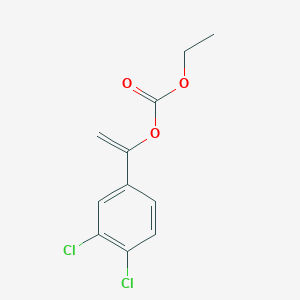

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

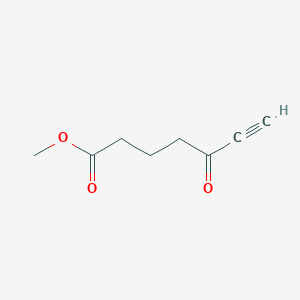
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
